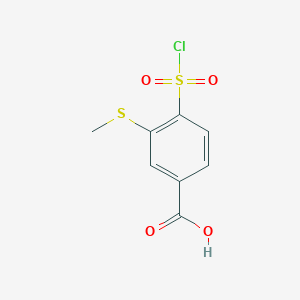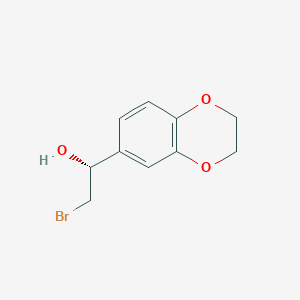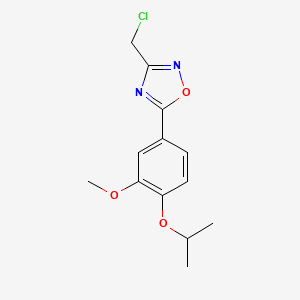
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chlorosulfonyl group and a methylsulfanyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid typically involves the chlorosulfonation of 3-(methylsulfanyl)benzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. These reactors are designed to handle the exothermic nature of the reaction and ensure efficient mixing of reactants. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the chlorosulfonyl group.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-(methylsulfanyl)benzoic acid.
Applications De Recherche Scientifique
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophiles, making it useful in cross-linking reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
3-(Methylsulfanyl)benzoic acid: Lacks the chlorosulfonyl group, limiting its reactivity in substitution reactions.
Uniqueness
4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid is unique due to the presence of both chlorosulfonyl and methylsulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H7ClO4S2 |
|---|---|
Poids moléculaire |
266.7 g/mol |
Nom IUPAC |
4-chlorosulfonyl-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H7ClO4S2/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) |
Clé InChI |
LVQWPWPSADYVBE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]ethan-1-amine](/img/structure/B13193819.png)
![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B13193820.png)


![2-Amino-5-methoxy-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13193840.png)
![N-[2-(Pyridin-2-YL)ethyl]thiolan-3-amine](/img/structure/B13193844.png)
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)

